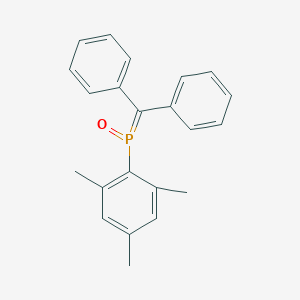
Triaconta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 30-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the conjugation of double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Triaconta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds results in the formation of alkanes.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents for electrophilic addition
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes and alkenes.
Applications De Recherche Scientifique
Triaconta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials
Mécanisme D'action
The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simpler diene with four carbon atoms, commonly used in the production of synthetic rubber.
Isoprene: A five-carbon diene, also used in rubber production and as a building block for natural products.
1,3-Pentadiene: A six-carbon diene with similar reactivity to Triaconta-1,3-diene.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its extended conjugation provides enhanced stability and reactivity compared to shorter dienes .
Propriétés
Numéro CAS |
90216-87-8 |
|---|---|
Formule moléculaire |
C30H58 |
Poids moléculaire |
418.8 g/mol |
Nom IUPAC |
triaconta-1,3-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3 |
Clé InChI |
MPTCWBZQGJMVAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
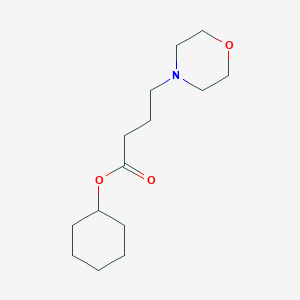
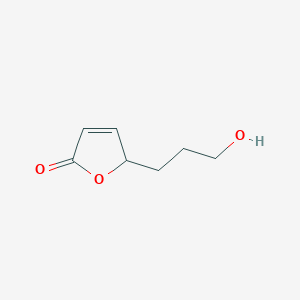
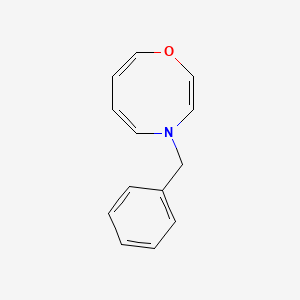
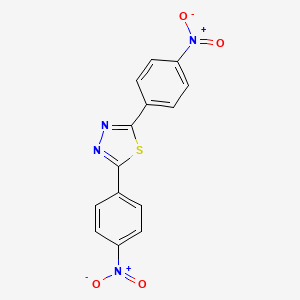
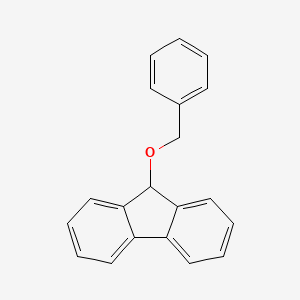
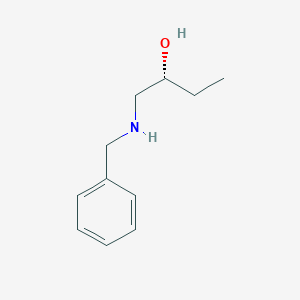
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

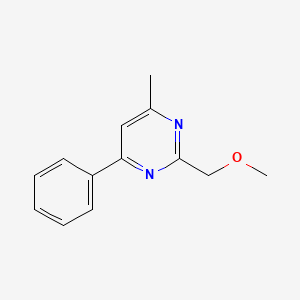
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
